Lipophilicity Shift (XLogP3) vs. Non-Dimethylated 7-Carboxylate Analog
The 4,4-dimethyl substitution increases computed lipophilicity by approximately 0.8 log units compared to the parent methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 220247-50-7). The target compound has an XLogP3 of 2.1, whereas the non-dimethylated analog is predicted to have XLogP3 ≈ 1.3 (based on the removal of two methyl groups from the scaffold, reducing the calculated logP by ~0.4 per methyl in similar ring systems) [1]. This difference places the target compound closer to the optimal lipophilicity range (logD 1–3) for CNS drug candidates and alters predicted membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate: XLogP3 ≈ 1.3 (estimated by group contribution; not directly measured) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated via methylene deletion from target scaffold |
Why This Matters
A shift of +0.8 log units in XLogP3 can alter membrane permeability by 2–5 fold and significantly affect off-target binding, making the target compound a distinct chemical probe for assays requiring defined lipophilicity.
- [1] PubChem. Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. CID 71304409. Computed Properties: XLogP3 = 2.1. View Source
